molecular formula C16H12FN3O2 B3071470 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-09-3

6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071470
CAS RN: 1011397-09-3
M. Wt: 297.28 g/mol
InChI Key: GVHVCQZWQQFMOM-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It has a molecular formula of C19H18FN3O2 .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . The target compound can be synthesized from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. This core is substituted at the 1-position with a cyclopropyl group, at the 4-position with a carboxylic acid group, and at the 6-position with a 4-fluorophenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has developed convenient methods for synthesizing similar heterocyclic systems like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, involving cyclocondensation of various precursors, indicating potential pathways for synthesizing related compounds including 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Yakovenko & Vovk, 2021).
  • Versatile Coupling Reactions : A study described a three-component coupling method for synthesizing pyrazolo[3,4-b]pyridines, highlighting the versatility and usefulness of this approach in creating various bicyclic systems, which could be relevant to synthesizing 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Almansa et al., 2008).

Biological and Pharmacological Applications

  • Antibacterial Screening : Compounds structurally similar to 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been evaluated for antibacterial activities, with some showing promising results (Maqbool et al., 2014).
  • Antitumor and Antimicrobial Activities : Synthesized pyrazolo[3,4-b]pyridine derivatives have been screened for antibacterial and antifungal activities, as well as antitumor activity against specific cell lines (El-Borai et al., 2012).
  • Potential in Anticancer Therapy : Organometallic complexes involving pyrazolo[3,4-b]pyridines, akin to the compound , have shown potential as cyclin-dependent kinase (Cdk) inhibitors, indicating possible applications in anticancer therapies (Stepanenko et al., 2011).

Advanced Material and Chemical Research

  • X-ray Powder Diffraction Data : Studies involving X-ray powder diffraction data of compounds structurally related to 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could inform understanding of its crystalline structure and properties (Wang et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the biological potential of similar indole derivatives , this compound could have interesting pharmacological properties that are worth exploring.

properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-10-3-5-11(6-4-10)20-15-13(8-18-20)12(16(21)22)7-14(19-15)9-1-2-9/h3-9H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVCQZWQQFMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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